molecular formula C6H11ClO2 B3014839 Chloromethyl 2-methylbutanoate CAS No. 82504-44-7

Chloromethyl 2-methylbutanoate

Cat. No.: B3014839
CAS No.: 82504-44-7
M. Wt: 150.6
InChI Key: MGAJDLGBTVHGNZ-UHFFFAOYSA-N
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Description

Chloromethyl 2-methylbutanoate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 150.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 . This indicates that the molecule contains 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

Aroma and Flavor Chemistry

Chloromethyl 2-methylbutanoate and its related compounds, such as 2-methylbutanoate esters, play a significant role in the aroma and flavor chemistry of fruits. For instance, in apples, these compounds are key contributors to the fruit's aroma. The biosynthesis of these esters, including their origins and conversions, has been studied in different apple cultivars, revealing significant differences in product distributions between varieties (Rowan et al., 1996). Additionally, the organoleptic impact of ethyl 2-methylbutanoate enantiomers in wines has been analyzed, demonstrating their influence on wine aroma (Lytra et al., 2014).

Enantioselectivity in Chemical Reactions

The enantiomeric distribution of 2-methylbutanoates is another area of interest. Studies have used chiral gas chromatography to analyze the enantiomeric distribution in various fruits, including apples and pineapples, which helps understand the chemical complexity of fruit aromas (Rettinger et al., 1991). Furthermore, research on the adsorption of (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces has provided insights into chiral templating of surfaces, highlighting the potential enantioselectivity of certain chemical processes (Lee & Zaera, 2006).

Synthesis and Organic Chemistry Applications

In the field of organic chemistry, this compound and related compounds have been the focus of various synthesis studies. For instance, efficient synthesis routes for chloromethyl esters, such as chloromethyl 2-ethoxy-2-methylpropanoate, have been developed, which are crucial for the production of various organic compounds (Ragan et al., 2010). Additionally, the kinetics and mechanisms of reactions involving similar compounds, such as the oxidation of 2-hydroxy-3-methylbutanoic acid, have been extensively studied, providing valuable insights for organic chemists (Signorella et al., 1992).

Mechanism of Action

Target of Action

Chloromethyl 2-methylbutanoate is a type of ester . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers . They are used in perfumes and as flavoring agents . .

Mode of Action

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure allows them to participate in various chemical reactions.

One such reaction is the Blanc chloromethylation . In this reaction, aromatic rings react with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Biochemical Pathways

For instance, fats and vegetable oils are esters of long-chain fatty acids and glycerol . Esters of phosphoric acid are also of utmost importance to life .

Pharmacokinetics

Esters are generally known to be hydrolyzed in the body, either by esterases or by spontaneous chemical reactions .

Result of Action

Esters in general are known to have a wide range of effects depending on their specific structure and the context in which they are used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the ester is hydrolyzed . Other factors, such as temperature and the presence of other chemicals, can also influence the action of the ester.

Properties

IUPAC Name

chloromethyl 2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAJDLGBTVHGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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